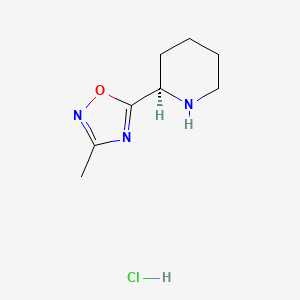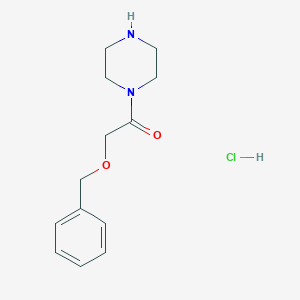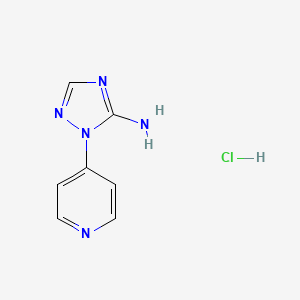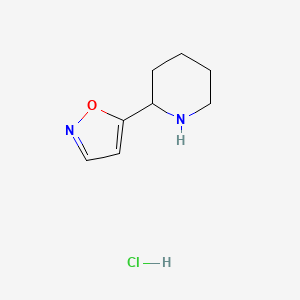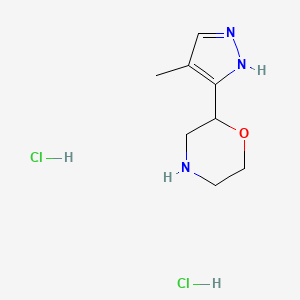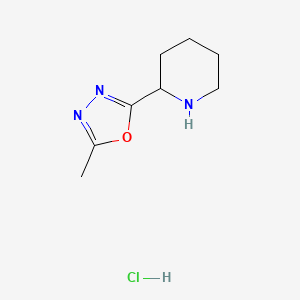
2-(5-メチル-1,3,4-オキサジアゾール-2-イル)ピペリジン塩酸塩
説明
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, also known as 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl, is an organic compound of the piperidine family. It is a white crystalline solid that is highly soluble in water. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl has a wide range of applications in scientific research and laboratory experiments, and the hydrochloride form is the most commonly used form of the compound.
科学的研究の応用
抗菌作用
1,3,4-オキサジアゾール部分を有する化合物は、S. aureusやE. coliなどの様々な細菌株に対して中程度の抗菌作用を示すことが示されています。 特定の化合物「2-(5-メチル-1,3,4-オキサジアゾール-2-イル)ピペリジン塩酸塩」は、同様の抗菌特性について探索することが可能かもしれません .
抗がん研究
1,3,4-オキサジアゾール誘導体は、ミトコンドリア酵素の活性を測定することによって生細胞を定量化する抗がん研究で使用されます。 この化合物は、ミトコンドリア酵素との相互作用の可能性から、がん研究にも役立つ可能性があります .
抗トリパノソーマ活性
オキサジアゾールは、トリパノソーマ・クルージのシステインプロテアーゼクルザインに対する抗トリパノソーマ活性について研究されています。 問題の化合物は、分子ドッキングと細胞毒性の評価を用いて同様の活性について調査することができます .
合成方法
オキサジアゾール誘導体の合成は、化学研究の関心のある分野です。 「2-(5-メチル-1,3,4-オキサジアゾール-2-イル)ピペリジン塩酸塩」の効率的な合成方法を開発することで、様々な用途での利用を促進することができます .
ファーマコフォア開発
1,3,4-オキサジアゾール複素環は、より優れた加水分解安定性と代謝安定性を有するアミドのバイオアイソスターとみなされます。 この化合物は、改善された薬物動態特性を有する新規薬物分子を作成するために使用することができます .
創薬とドッキング研究
オキサジアゾール結合誘導体は、NMRおよび質量分析を使用して合成および分析され、薬物候補としての可能性について評価されます。 “2-(5-メチル-1,3,4-オキサジアゾール-2-イル)ピペリジン塩酸塩”は、薬物候補としての適合性を評価するために、同様の研究を行うことができます .
作用機序
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.
Mode of Action
For instance, in their role as anticancer agents, they may inhibit cell proliferation and induce apoptosis .
Result of Action
Oxadiazoles have been found to exhibit a variety of effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing apoptosis in the context of their anticancer activity .
生化学分析
Biochemical Properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering cellular responses. Furthermore, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby reducing enzyme activity. Alternatively, it may function as an activator by stabilizing the active conformation of an enzyme. Additionally, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride can change over time. This compound is generally stable under standard storage conditions, but its activity may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect .
Metabolic Pathways
2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as oxidation-reduction reactions and energy production. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, it may influence the balance between anabolic and catabolic pathways, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within different cellular compartments. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
特性
IUPAC Name |
2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVLUBABCKRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
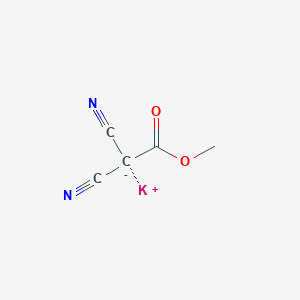

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)
